3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound classified under the flavonoid category. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structure and potential therapeutic applications, particularly in the fields of medicine and biochemistry. Its molecular formula is , with a molecular weight of 414.89 g/mol, and it typically exhibits a purity of around 95%.
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one involves several key steps:
The industrial production may utilize optimized synthetic routes for large-scale applications, which include:
The molecular structure of 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one features a chromenone backbone with various functional groups that contribute to its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity and biological interactions.
The compound's structural representation can be described using its InChI key: InChI=1S/C22H23ClN2O4/c23-16-3-1-15(2-4-16)19-14-29-22-17(21(19)28)5-6-20(27)18(22)13-25-9-7-24(8-10-25)11-12-26/h1-6,14,26-27H,7-13H2
.
3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one involves several biological pathways:
The compound is typically characterized by:
Key chemical properties include:
Relevant analyses indicate that its stability and reactivity make it suitable for various applications in medicinal chemistry.
3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one has a wide range of scientific applications:
This comprehensive overview highlights the significance of 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one in various scientific fields, emphasizing its potential as a valuable compound in research and industry.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4